N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Catalog No.
S11406880
CAS No.
M.F
C20H21N3O4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-y...

Product Name

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-10-9-13(26-2)11-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24)

InChI Key

OSPOGBOKKWMFGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound characterized by its complex molecular structure, which combines a dimethoxyphenyl group with a quinazoline moiety. The molecular formula of this compound is C20H20N4O5C_{20}H_{20}N_{4}O_{5}, and it has a molecular weight of approximately 396.4 g/mol. This compound is notable for its potential pharmacological applications, particularly in the fields of oncology and neurology, due to its unique structural features that allow for interaction with various biological targets .

The chemical reactivity of N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide can be attributed to the functional groups present in its structure. The amide bond is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of corresponding carboxylic acids and amines. Additionally, the quinazoline ring can participate in various nucleophilic reactions due to the presence of nitrogen atoms that can act as nucleophiles or electrophiles, depending on the reaction conditions.

Research indicates that N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits significant biological activity. It has shown promise as an anti-cancer agent, with studies suggesting it may inhibit cell proliferation in various cancer cell lines. Furthermore, its structural components indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's interactions with specific receptors and enzymes are areas of ongoing investigation, highlighting its potential therapeutic applications.

Several synthesis methods have been explored for N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide:

  • Condensation Reactions: Typically involve the reaction of 2,4-dimethoxyaniline with appropriate quinazoline derivatives in the presence of coupling agents.
  • Amidation: Involves the reaction of butanoic acid derivatives with amines under controlled conditions to form the desired amide linkage.
  • Functional Group Modifications: Such as demethylation or oxidation reactions that modify the methoxy groups to enhance biological activity.

These methods require careful control of reaction conditions to achieve optimal yields and purity levels .

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide holds several potential applications:

  • Pharmaceutical Development: As a candidate for anti-cancer and neuroprotective therapies.
  • Biochemical Research: Useful in studying interactions with specific biological targets.
  • Drug Design: Serves as a scaffold for developing new therapeutic agents based on its unique structure.

Interaction studies have revealed that N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide may interact with various biological targets, including:

  • Enzymes: Potential inhibition or modulation of enzyme activity related to cancer progression.
  • Receptors: Interaction with neurotransmitter receptors that may contribute to its neuroprotective effects.

Further investigation is warranted to fully elucidate these interactions and their implications for therapy.

Several compounds share structural similarities with N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamideContains hydroxy group on quinazolinePotentially different pharmacological profiles due to varied functional groups
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamideIncorporates furan instead of butanamideDifferent target interactions due to furan's unique properties
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamideContains chlorine substituentMay exhibit altered biological activity due to halogen substitution

These compounds highlight the diversity within this class of molecules while emphasizing the unique structural features and potential applications of N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide. Each compound's distinct characteristics could lead to varying therapeutic effects and mechanisms of action .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

367.15320616 g/mol

Monoisotopic Mass

367.15320616 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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